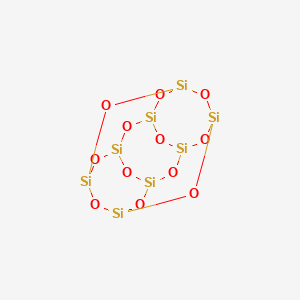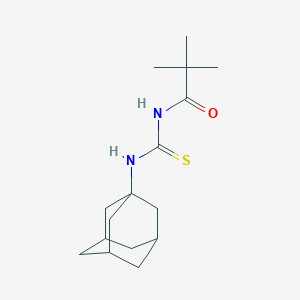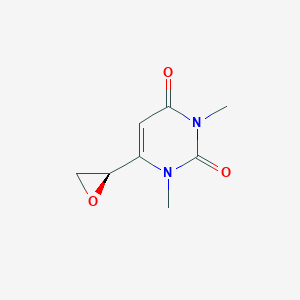
Poly(hydridosilsesquioxane)-T8, hydride substituted
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(hydridosilsesquioxanes) are a class of compounds with the general structure [HSiO1.5]n, where n > 3, such as 8, 10, 12, 14, 16,18 . They are considered as organically modified silica and silicon-containing dendrimers with highly branched, tree-like structures . They have inspired many chemists to develop new materials and nanomaterials, and their applications have been explored .
Synthesis Analysis
Functionalised (poly)silsesquioxanes and silicon-containing dendrimers are among the most rapidly developing branches of organosilicon chemistry . Hydrosilylation reactions using hydridosilsesquioxanes as the starting precursors have been used to prepare a number of interesting new adducts . The syntheses of such compounds via hydrosilylation processes are described in various studies .Molecular Structure Analysis
The structure of poly(hydridosilsesquioxanes) depends upon the preparation methods . The structure is a function of the concentration of the initial monomer, the nature of the solvent, the nature of the hydrolysable substituents, the concentration of water, the temperature, the type of catalyst, and the nature of the non-hydrolysing substituent .Chemical Reactions Analysis
The value of these polymers as a source of industrial products is the extreme chemical reactivity of the silicon hydride bond with a multitude of other chemicals . These include alcohols, aldehydes, ketones, olefins, acids, acid catalysts, bases and silanol . Many metals such as zinc, tin, nickel, chromium, cobalt, platinum, and their metal halides catalyze the reaction with water, alcohols or silanol .Physical And Chemical Properties Analysis
Poly(hydridosilsesquioxanes) are known for their chemical and thermal robustness . The enormous amount of potential substitution patterns combined with the silicon oxide core makes silsesquioxanes ideal materials for a variety of applications .Safety And Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/O12Si8/c1-13-2-15-6-17-4-14(1)5-18-7-16(3-13)9-19(8-15)12-20(10-17)11-18 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAFNUJHWIDDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Si]2O[Si]3O[Si]4O[Si]1O[Si]5O[Si](O2)O[Si](O3)O[Si](O4)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Si8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11062286 | |
CAS RN |
137125-44-1 |
Source


|
| Record name | Silsesquioxanes, hydrogen, hydroxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)